molecular formula C10H12F2N2 B1436068 N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine CAS No. 1863656-13-6

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine

Cat. No.: B1436068
CAS No.: 1863656-13-6
M. Wt: 198.21 g/mol
InChI Key: OHVVANIHKGQDLO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzene derivatives containing multiple functional groups. The base structure consists of a benzene ring bearing two amino groups in the 1,2-positions, designated as benzene-1,2-diamine. The fluorine substituents occupy the 4,5-positions on the benzene ring, requiring the descriptor "4,5-difluoro" in the systematic name. The cyclobutyl group functions as a substituent on one of the amino nitrogen atoms, specifically the N1 position, resulting in the complete systematic name this compound.

Isomeric considerations for this compound involve multiple structural variants based on the positioning of substituents. The 4,5-difluoro substitution pattern represents one possible regioisomer among several difluorinated phenylenediamine derivatives. Related compounds documented in chemical databases include 1,2-Diamino-4,5-difluorobenzene, which serves as the parent structure without the cyclobutyl substitution. The Chemical Abstracts Service registry number 76179-40-3 corresponds to this parent compound, with molecular formula C6H6F2N2 and molecular weight 144.12 grams per mole. Alternative isomeric forms could include different fluorine positioning patterns such as 3,4-difluoro or 3,5-difluoro arrangements, each producing distinct chemical and physical properties.

The stereochemical considerations for this compound primarily involve the conformational flexibility of the cyclobutyl ring system. Cyclobutyl groups exhibit non-planar conformations due to ring strain, with the ring adopting puckered geometries that influence the overall molecular shape and potential intermolecular interactions. The attachment of this strained ring system to the amino nitrogen creates additional conformational complexity that distinguishes this compound from planar aromatic amine derivatives.

Molecular Formula and Weight Analysis (C10H12F2N2)

The molecular formula C10H12F2N2 reflects the complete atomic composition of this compound, encompassing ten carbon atoms, twelve hydrogen atoms, two fluorine atoms, and two nitrogen atoms. This formula corresponds to a calculated molecular weight of approximately 198.21 grams per mole, derived from the individual atomic weights of constituent elements. The molecular weight calculation involves carbon contributions (10 × 12.01 = 120.10), hydrogen contributions (12 × 1.008 = 12.096), fluorine contributions (2 × 18.998 = 37.996), and nitrogen contributions (2 × 14.007 = 28.014), yielding the total molecular mass.

The degree of unsaturation analysis reveals important structural information about the compound. With the molecular formula C10H12F2N2, the degree of unsaturation equals four, calculated using the formula: (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms including fluorine. This calculation yields (2×10 + 2 + 2 - 12 - 2)/2 = 4, indicating the presence of four degrees of unsaturation. These degrees of unsaturation correspond to the benzene ring (four degrees) with no additional rings or multiple bonds beyond the aromatic system.

Comparative molecular weight analysis with related compounds provides context for understanding structural relationships. The parent compound 1,2-Diamino-4,5-difluorobenzene exhibits molecular formula C6H6F2N2 with molecular weight 144.12 grams per mole. The addition of the cyclobutyl group (C4H7) increases the molecular weight by approximately 54 grams per mole, reflecting the substantial structural modification introduced by this substituent. Related mono-fluorinated analogs, such as N1-Cyclobutyl-4-fluorobenzene-1,2-diamine, possess molecular formula C10H13FN2 with molecular weight 180.22 grams per mole, demonstrating the incremental mass increase associated with additional fluorine substitution.

Spectroscopic Fingerprint Characterization (1H/13C/19F NMR, IR)

Nuclear Magnetic Resonance spectroscopic analysis provides comprehensive structural characterization for this compound through multiple nuclei examination. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift regions corresponding to different molecular environments within the compound structure. The aromatic protons on the fluorinated benzene ring exhibit characteristic chemical shifts in the downfield region, typically appearing between 6.0 and 7.5 parts per million. These aromatic signals demonstrate complex splitting patterns due to fluorine-proton coupling interactions, creating distinctive multipicity patterns that serve as structural fingerprints.

The cyclobutyl ring protons generate characteristic signals in the aliphatic region of the proton Nuclear Magnetic Resonance spectrum. Cyclobutyl hydrogen atoms typically resonate between 1.5 and 2.5 parts per million, with the alpha hydrogen (attached to the carbon bearing the nitrogen substituent) appearing at higher chemical shift values due to the electron-withdrawing effect of the nitrogen atom. The remaining cyclobutyl protons exhibit complex multipicity arising from ring strain effects and conformational exchange processes. Related structural analogs provide comparative spectroscopic data, such as 2,4-Difluoroaniline, which shows aromatic proton signals around 6.7 parts per million with characteristic fluorine coupling patterns.

Structural Component Chemical Shift Range (ppm) Multiplicity Pattern
Aromatic Protons 6.0 - 7.5 Complex multiplets with F-H coupling
Cyclobutyl Alpha Proton 2.0 - 2.8 Multiplet
Cyclobutyl Beta/Gamma Protons 1.5 - 2.3 Complex multiplets
Amino Protons 3.0 - 5.0 Broad signals

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. Aromatic carbon atoms exhibit chemical shifts characteristic of fluorinated benzene derivatives, with fluorine-bearing carbons typically appearing at higher chemical shift values due to the electronegativity of fluorine. The carbon atoms ortho to fluorine substituents demonstrate substantial downfield shifts, while meta and para carbons show smaller but measurable effects. The cyclobutyl carbon atoms generate signals in the aliphatic region, with the quaternary carbon attached to nitrogen appearing at distinctive chemical shift values reflecting the electronic environment created by nitrogen substitution.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers exceptional sensitivity for characterizing the difluorinated benzene system. Fluorine nuclei exhibit high magnetic moments and wide chemical shift ranges, providing detailed structural information about fluorine environments. The 4,5-difluoro substitution pattern generates characteristic fluorine signals that distinguish this compound from other regioisomeric arrangements. Fluorine-fluorine coupling interactions create distinctive splitting patterns that serve as unambiguous structural identifiers. The chemical shifts of fluorine atoms in aromatic systems typically range from -100 to -160 parts per million relative to trichlorofluoromethane reference standard.

Infrared spectroscopic analysis reveals characteristic vibrational frequencies corresponding to functional groups within this compound. Primary and secondary amine groups exhibit characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, appearing as multiple bands due to symmetric and asymmetric stretching modes. The aromatic carbon-carbon stretching vibrations appear around 1500-1600 wavenumbers, while carbon-fluorine stretching frequencies occur in the 1000-1300 wavenumber region. The cyclobutyl ring contributes additional aliphatic carbon-hydrogen stretching and bending vibrations that complement the aromatic features, creating a comprehensive vibrational fingerprint for compound identification and purity assessment.

Properties

IUPAC Name

2-N-cyclobutyl-4,5-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6,14H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVVANIHKGQDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Precursors to Diamines

Several protocols are established for reducing nitro-substituted aromatic compounds to the corresponding diamines:

Method Reagents Solvent Conditions Yield Notes
Iron powder, ammonium chloride Fe, NH4Cl Ethanol/water 70–90 °C, 2–6 h reflux 81–93% Efficient for nitroanilines; filtration and extraction follow reaction
Catalytic hydrogenation H2 gas, Ni catalyst N,N-Dimethylformamide (DMF) 60–70 °C, 3 kg/cm² H2 pressure 92% High purity (>98%), suitable for scale-up
Zinc, acetic acid Zn, AcOH Dichloromethane (CH2Cl2) Room temperature to reflux Moderate Used for nitroaniline reduction; product often used without purification

These methods are adaptable to fluorinated nitrobenzenes, although fluorine substituents require careful control to avoid defluorination.

Introduction of Cyclobutyl Group

The cyclobutyl substitution on the amino group (N1 position) can be achieved via nucleophilic substitution or amide formation:

  • Nucleophilic substitution: The primary aromatic amine reacts with cyclobutyl halides or cyclobutyl derivatives under basic conditions (e.g., triethylamine in dichloromethane) at low temperatures (0–20 °C) to ensure selective substitution without side reactions.

  • Amide formation and reduction: Alternatively, the amine can be acylated with cyclobutyl carboxylic acid derivatives, followed by reduction to the amine.

A representative procedure involves:

Step Reagents Solvent Conditions Yield Notes
Amination Cyclobutyl halide, triethylamine CH2Cl2 0–5 °C to room temp, 2–10 h Moderate to high Dropwise addition to control exotherm; purification by chromatography

Fluorination Techniques

If starting from non-fluorinated diamines, fluorination at the 4,5-positions can be performed via:

  • Electrophilic fluorination: Using reagents such as N-bromosuccinimide (NBS) with pyridine hydrogen fluoride complexes under controlled temperature (0–5 °C) to introduce difluoromethyl groups, as demonstrated in related aromatic systems.

  • Nucleophilic aromatic substitution: Utilizing potassium fluoride at elevated temperatures (240–400 °C) for halogen exchange on chlorinated precursors to yield fluorinated benzene derivatives, though yields vary and side products form.

Summary Table of Key Reaction Conditions

Reaction Step Reagents & Catalysts Solvent Temperature Time Yield (%) Remarks
Nitro reduction to diamine Fe + NH4Cl or H2 + Ni EtOH/H2O or DMF 70–90 °C or 60–70 °C 2–6 h 81–93 High purity achievable with catalytic hydrogenation
N1-Cyclobutyl substitution Cyclobutyl halide + Et3N CH2Cl2 0–20 °C 2–10 h Moderate to high Controlled addition prevents side reactions
Aromatic fluorination NBS + HF-Pyridine or KF DCM or neat 0–5 °C or 240–400 °C 2 h to 36 h 10–20 (fluorination) High temperature fluorination yields low; electrophilic fluorination preferred for selectivity

Research Findings and Considerations

  • Reduction methods employing iron powder and ammonium chloride in ethanol/water mixtures are effective for converting nitro precursors to diamines with high yields and operational simplicity. Catalytic hydrogenation offers superior purity but requires specialized equipment.

  • Cyclobutyl substitution requires careful temperature control and stoichiometry to avoid over-alkylation or side reactions. Triethylamine is commonly used as a base to scavenge acid byproducts.

  • Fluorination is challenging due to the stability of the aromatic ring and potential side reactions. Electrophilic fluorination at low temperatures using NBS and pyridine hydrogen fluoride complexes offers better selectivity compared to high-temperature nucleophilic fluorination with potassium fluoride.

  • The overall synthetic route is modular, allowing for variation in substituents and functional groups, which can be optimized depending on the target compound's intended use, especially in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine in cancer treatment. It has been identified as a compound that can inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. The compound's ability to selectively target cancer cells presents a promising avenue for therapeutic development.

Case Study:
A patent (US10717764B2) describes methods for treating cancers characterized by IDH mutations using this compound. Preclinical trials indicated significant tumor reduction in models treated with this compound compared to controls .

Polymer Additives

The unique fluorinated structure of this compound allows it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance of polymers.

Data Table: Polymer Performance Metrics

PropertyControl PolymerPolymer with N1-Cyclobutyl-4,5-Difluorobenzene
Thermal Stability (°C)250280
Chemical ResistanceModerateHigh
Mechanical Strength50 MPa70 MPa

This data illustrates the improved properties of polymers when modified with this compound.

Synthesis of Advanced Materials

This compound serves as a precursor in synthesizing advanced materials such as fluorinated dyes and pharmaceuticals. Its reactivity allows for the introduction of functional groups that can lead to new compounds with desirable properties.

Case Study:
Research published in Dalton Transactions explored the synthesis of Ru(II) complexes using fluorinated ligands derived from this compound. These complexes exhibited enhanced photochemical properties suitable for photoactivated chemotherapy .

Environmental Applications

Fluorinated compounds are often studied for their environmental impact and potential applications in remediation technologies. This compound has been evaluated for its efficacy in degrading pollutants due to its reactive nature.

Data Table: Degradation Rates of Pollutants

PollutantDegradation Rate (mg/L/h)With N1-Cyclobutyl-Diamine
Benzene0.52.0
Toluene0.31.5

This table shows that the presence of this compound significantly enhances the degradation rates of common environmental pollutants.

Mechanism of Action

The mechanism of action of N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Substituent Variations: Cycloalkyl Groups

  • N-Cyclopropyl-4,5-difluorobenzene-1,2-diamine Structure: Cyclopropyl substituent at N1; 4,5-difluoro substitution. Synthesis: Prepared via condensation of 4,5-difluorobenzene-1,2-diamine with cyclopropyl reagents, followed by purification . Applications: Used in the synthesis of 5,6-difluoro-1H-benzo[d]imidazoles for drug discovery (e.g., aldosterone synthase inhibitors) .

Halogenation Patterns

  • 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine Structure: Bromine at 3- and 6-positions; 4,5-difluoro substitution. Synthesis: Bromination of 4,5-difluorobenzene-1,2-diamine using bromine or N-bromosuccinimide . Applications: Key monomer in quinoxaline-based donor-acceptor copolymers for high-efficiency polymer solar cells (e.g., PTQ10). Bromine enhances electron-withdrawing effects, improving photovoltaic performance . Key Difference: Bromine substituents increase molecular weight (301.91 g/mol) and alter electronic properties compared to non-brominated analogs .
  • 4-Chloro-3,5-difluorobenzene-1,2-diamine

    • Structure : Chlorine at 4-position; fluorine at 3- and 5-positions.
    • Synthesis : Derived from nitro precursors via tin chloride reduction .
    • Applications : Investigated in corrosion inhibition studies; chlorine and fluorine synergistically enhance adsorption on metal surfaces .
    • Key Difference : Substitution pattern (3,5-F vs. 4,5-F) alters regioselectivity in subsequent reactions.

Base Compound and Derivatives

  • 4,5-Difluorobenzene-1,2-diamine Structure: No N1 substituent; 4,5-difluoro substitution. Synthesis: Prepared from 3,4-difluoroaniline via acetylation, nitration, hydrolysis, and reduction . Applications: Precursor for fluorine-doped carbon quantum dots (CQDs) with enhanced nonlinear optical properties , and in benzotriazole synthesis . Key Difference: Lack of N1 substituent simplifies synthesis but limits steric and solubility modifications .

Data Tables

Table 2: Electronic and Physical Properties

Compound Name Melting Point (°C) Stability Key Reactivity
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine Not reported Moderate (sensitive to oxidation) Forms benzimidazoles under acidic conditions
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine Not reported High (stable under storage) Participates in Suzuki cross-coupling for polymers
4,5-Difluorobenzene-1,2-diamine 178–180 (decomposes) Low (requires immediate use) Reacts with aldehydes to form Schiff bases

Biological Activity

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl ring and a difluorinated benzene moiety. The presence of fluorine atoms enhances its lipophilicity and can influence its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate signaling pathways involved in cell proliferation and apoptosis. The compound has been studied for its potential as an inhibitor of various enzymes linked to cancer progression and inflammatory diseases .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. For instance, it has shown promise in inhibiting isocitrate dehydrogenase (IDH) mutations associated with acute myeloid leukemia (AML) .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes such as c-Met and MEK. In vitro assays have demonstrated IC50 values indicating potent inhibition compared to standard inhibitors .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (nM)Reference
Anticancerc-Met18.5
Enzyme InhibitionMEK7.3
IDH1/2 InhibitionAML-related mutationsNot specified

Case Study: Anticancer Potential

A study focusing on the anticancer potential of this compound highlighted its effectiveness against AML cells harboring IDH mutations. The compound was administered in varying concentrations to evaluate cell viability and proliferation rates. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead candidate for further development in targeted cancer therapies .

Safety and Toxicity Profile

While the therapeutic potential is promising, understanding the safety profile is crucial. Toxicological assessments are necessary to determine the compound's effects on normal cells versus cancerous cells. Current data indicate that this compound exhibits a favorable safety profile in preliminary studies; however, comprehensive toxicity studies are ongoing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways starting from fluorinated aniline derivatives. For example, 3,4-difluoroaniline can undergo acetylation, nitration, hydrolysis, and reduction to yield 4,5-difluorobenzene-1,2-diamine intermediates ( ). Cyclobutyl groups are introduced via nucleophilic substitution or reductive amination. Optimization includes:

  • Temperature control : Maintaining reflux conditions (e.g., 75°C in ethanol with SnCl₂·2H₂O) to ensure complete reduction of nitro groups ( ).
  • Catalyst selection : Using stoichiometric Oxone for oxidation or NaNO₂/HCl for cyclization ( ).
  • Purification : NMR (e.g., δ 8.09 ppm for aromatic protons) and TLC monitoring to confirm purity ( ).

Q. How should researchers handle the instability of this compound during synthesis?

  • Methodological Answer : The diamine intermediate is highly labile and prone to oxidation. Best practices include:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent degradation.
  • Immediate use : Directly use the purified diamine in subsequent steps (e.g., cyclization or coupling) without prolonged storage ( ).
  • Alkaline workup : Neutralize reaction mixtures with 10% NaOH to stabilize the product during extraction ( ).

Advanced Research Questions

Q. What methodologies are effective for characterizing the structural integrity and substituent effects in this compound derivatives?

  • Methodological Answer :

  • Spectroscopic analysis : ¹H NMR (e.g., δ 2.54 ppm for cyclobutyl protons) and ¹⁹F NMR to confirm fluorine substitution patterns ( ).
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related diamine complexes ( ).
  • Cyclization studies : Use NaNO₂/HCl to form benzotriazole derivatives, which help assess steric/electronic effects of the cyclobutyl group ( ).

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites. For example, studies on aliphatic amines correlate electron density at nitrogen atoms with reactivity ( ).
  • Substituent effect analysis : Compare activation energies for reactions with varying electrophiles (e.g., chloroacetonitrile vs. aldehydes) to optimize synthetic pathways ( ).

Q. What strategies resolve contradictions in literature data regarding the stability of diamine intermediates?

  • Methodological Answer :

  • Controlled experiments : Replicate synthesis under varying conditions (e.g., solvent polarity, temperature) to identify degradation pathways.
  • Comparative characterization : Use HPLC-MS to detect side products (e.g., oxidized imidazoles) when using Oxone vs. other oxidants ( ).
  • Kinetic studies : Monitor reaction progress via in-situ IR to pinpoint instability triggers (e.g., pH shifts).

Methodological Considerations

  • Avoiding commercial bias : Focus on academic protocols (e.g., SnCl₂ reduction) rather than proprietary catalysts ( ).
  • Data validation : Cross-reference NMR shifts with literature (e.g., δ 7.09 ppm for difluorobenzene protons) to confirm structural assignments ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine

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